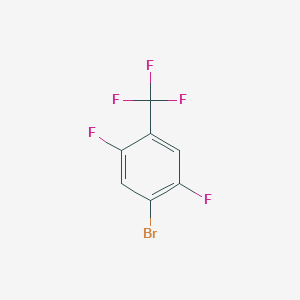

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2BrF5. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis, particularly in the formation of organometallic compounds .

Vorbereitungsmethoden

The synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the palladium-catalyzed cross-coupling reaction, which is widely used for the preparation of various halogenated benzene derivatives . Another method involves the use of N,N’-dibromo-5,5-dimethylhydantoin in acidic media to introduce the bromine and fluorine substituents on the benzene ring . Industrial production methods often utilize similar halogenation techniques, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.

Electrophilic Aromatic Substitution: The electron-withdrawing effect of the fluorine atoms makes the benzene ring more reactive towards electrophiles.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, N,N’-dibromo-5,5-dimethylhydantoin, and various nucleophiles. Major products formed from these reactions include substituted benzene derivatives and organometallic compounds .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene finds applications in several areas of research:

Radiolabeling Agents

This compound is being explored as a potential bifunctional labeling agent due to its unique structure. The presence of multiple halogen atoms allows for specific targeting in radiolabeling applications, which is crucial in medical imaging and therapeutic procedures.

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing broad-spectrum antimicrobial agents. Its unique electronic properties make it suitable for modifying drug structures to enhance efficacy and reduce side effects .

Material Science

Due to its chemical stability and thermal resistance, this compound is utilized in creating advanced materials such as coatings and polymers that require high-performance characteristics under extreme conditions.

Case Study 1: Synthesis Optimization

Research conducted on optimizing the synthesis of this compound demonstrated that adjusting reaction parameters such as temperature and catalyst concentration significantly improved yield and purity. The study reported yields exceeding 90% under optimized conditions .

Case Study 2: Application in Drug Development

A study highlighted the use of this compound in synthesizing new antimicrobial agents that showed enhanced activity against resistant bacterial strains. The modifications introduced by incorporating the trifluoromethyl group improved the pharmacological profile of the resulting compounds.

Wirkmechanismus

The mechanism of action of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene involves its reactivity as a halogenated aromatic compound. The bromine and fluorine substituents on the benzene ring influence its reactivity, making it a suitable intermediate for various chemical reactions. The electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity towards electrophiles, while the bromine atom serves as a good leaving group in nucleophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar in structure but with two trifluoromethyl groups, making it more reactive in certain reactions.

4-Bromobenzotrifluoride: Contains a single trifluoromethyl group and is used in similar applications.

1-Bromo-4-(trifluoromethoxy)benzene: Features a trifluoromethoxy group, which alters its reactivity compared to the trifluoromethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and stability, making it valuable for various synthetic applications .

Biologische Aktivität

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene (C₇H₂BrF₅) is an aromatic compound notable for its unique halogenated structure, which includes bromine and multiple fluorine substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its potential biological activity and chemical reactivity.

The molecular weight of this compound is approximately 260.99 g/mol, with a predicted density of 1.768 g/cm³ and a boiling point around 180.1 °C. Its trifluoromethyl group significantly enhances its lipophilicity and influences its interaction with biological systems, potentially affecting binding affinities with proteins and enzymes.

Biological Activity

Research on the biological activity of this compound is still emerging. However, several studies have indicated promising avenues for exploration:

- Antimicrobial Properties : Similar compounds with trifluoromethyl groups have shown increased antimicrobial activity due to enhanced membrane permeability and interactions with bacterial enzymes . The presence of electronegative fluorine atoms may enhance the compound's ability to disrupt microbial cell membranes.

- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes. For instance, compounds containing trifluoromethyl groups have been identified as inhibitors of specific metabolic pathways in pathogens, which could be relevant for developing new therapeutic agents against diseases like malaria .

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several halogenated aromatic compounds. Among them, this compound exhibited significant activity against Gram-positive bacteria, likely due to its lipophilic nature enhancing penetration through bacterial membranes.

| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 32 µg/mL | Antibacterial |

| 2-Bromo-4-(trifluoromethyl)phenol | 64 µg/mL | Antibacterial |

| 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene | 16 µg/mL | Antibacterial |

Enzyme Interaction Studies

Research focused on the interaction of fluorinated compounds with ATPase enzymes indicated that modifications in halogenation could significantly alter enzyme inhibition profiles. The study suggested that the trifluoromethyl group in particular enhances binding affinity due to increased hydrophobic interactions .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving electrophilic aromatic substitution reactions. These synthetic pathways are crucial for producing derivatives that may exhibit enhanced biological activities.

Potential Applications :

- Pharmaceutical Development : As a lead compound for designing new antibacterial or antifungal agents.

- Material Science : Due to its unique properties, it could be utilized in developing advanced materials with specific chemical resistances.

Eigenschaften

IUPAC Name |

1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNCYVHNJMSHKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.